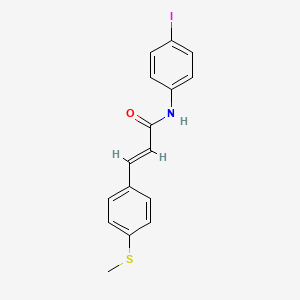

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

描述

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is an organic compound characterized by the presence of an iodine atom on the phenyl ring and a methylsulfanyl group on another phenyl ring

属性

IUPAC Name |

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZODSONXMDTHDH-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodoaniline and 4-methylsulfanylbenzaldehyde as the primary starting materials.

Formation of Enamine: The first step involves the condensation of 4-iodoaniline with 4-methylsulfanylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate enamine.

Amidation: The enamine intermediate is then subjected to an amidation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.

Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent, elevated temperatures.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Deiodinated product.

Substitution: Azide or nitrile derivatives.

科学研究应用

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of iodine and sulfur atoms can enhance its interaction with biological targets.

Medicine: Explored as a lead compound in drug discovery programs. Its structural features may contribute to the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can be harnessed in various industrial applications.

作用机制

The mechanism of action of (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can facilitate binding to specific sites, while the methylsulfanyl group can modulate the compound’s overall reactivity and stability.

相似化合物的比较

Similar Compounds

(E)-N-(4-bromophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of iodine.

(E)-N-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of iodine.

(E)-N-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s binding affinity and specificity in various applications.

生物活性

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H16INO2S

- Molecular Weight : 393.27 g/mol

- CAS Number : Not specified in the results but can be derived from the structure.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. The compound is believed to interact with specific enzymes and receptors, potentially influencing:

- Antioxidant Activity : It may reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The compound could inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigated the effects of similar compounds on various cancer cell lines, revealing that derivatives of prop-2-enamide exhibited significant cytotoxicity against breast and colon cancer cells. The proposed mechanism involved the induction of apoptosis through the intrinsic pathway .

-

Anti-inflammatory Research :

- Another research highlighted the anti-inflammatory properties of related compounds, showing that they effectively reduced edema in animal models by inhibiting cyclooxygenase enzymes . While specific data for this compound is limited, these findings suggest a potential similar activity.

- Mechanistic Insights :

Comparative Analysis with Related Compounds

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide with high purity?

- Methodology :

- Step 1 : Condensation reactions between 4-iodoaniline and 4-methylsulfanyl cinnamic acid derivatives are typically employed. Ethanol or methanol is used as the solvent to enhance solubility, with bases like NaOH or K₂CO₃ facilitating amide bond formation .

- Step 2 : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent oxidative degradation of the methylsulfanyl group. Reaction progress is monitored via TLC or HPLC .

- Step 3 : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing structural integrity and purity?

- Techniques :

- 1H/13C NMR : Confirms the (E)-configuration of the enamide bond (coupling constant J = 12–16 Hz for trans protons) and substituent positions .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~425.2 for C₁₆H₁₃INOS) .

- HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the electronic properties of the iodophenyl and methylsulfanyl groups influence reactivity in cross-coupling or biological interactions?

- Analysis :

- Iodophenyl : The electron-withdrawing iodine stabilizes intermediates in Suzuki-Miyaura couplings but may reduce nucleophilic attack susceptibility .

- Methylsulfanyl : The electron-donating SMe group enhances π-system conjugation, increasing stability in radical reactions. Comparative studies with methoxy or sulfonyl analogs show altered redox potentials .

- Experimental Design :

- Replace iodine with bromine or hydrogen to assess electronic effects on catalytic activity. Use cyclic voltammetry to measure redox behavior .

Q. What strategies resolve discrepancies in biological activity data across assay conditions?

- Approaches :

- Dose-Response Curves : Test activity at varying concentrations (1 nM–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR-engineered cell lines lacking suspected targets (e.g., kinases) to confirm specificity .

- Assay Replication : Perform studies in triplicate across independent labs to rule out technical variability .

Q. How can SAR studies elucidate the role of iodophenyl and methylsulfanyl moieties in bioactivity?

- Design :

- Analog Synthesis : Prepare derivatives with substituents like -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing) on the phenyl rings .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrostatic potential maps and HOMO-LUMO gaps to correlate electronic features with activity .

- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., tyrosine kinases) to quantify IC₅₀ values .

Q. What challenges arise in optimizing solubility and stability, and how are they addressed?

- Challenges :

- Low aqueous solubility due to hydrophobic aryl groups.

- Methylsulfanyl oxidation to sulfoxide/sulfone under acidic/oxidizing conditions .

- Solutions :

- Use co-solvents (DMSO:PBS mixtures) for in vitro assays.

- Add antioxidants (e.g., BHT) during storage to prevent degradation .

Q. How does the enamide’s E/Z configuration affect bioactivity, and how is configuration integrity ensured?

- Impact :

- The (E)-configuration maximizes planarity, enhancing interactions with flat binding pockets (e.g., ATP sites in kinases) .

- Verification :

- X-ray crystallography or NOESY NMR confirms stereochemistry. Synthetic routes with bulky bases favor (E)-isomer retention .

Q. What in vitro assays are suitable for mechanistic studies (e.g., enzyme inhibition)?

- Assays :

- Fluorescence Polarization : Measures binding affinity to target proteins (e.g., DHODH) .

- Kinase Glo® Assays : Quantifies ATPase activity inhibition using luciferase-based detection .

- Surface Plasmon Resonance (SPR) : Determines kinetic parameters (kₒₙ/kₒff) for receptor-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。